![molecular formula C8H7N3O2 B7968952 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B7968952.png)
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a carboxylic acid group at the third position of the pyrazole ring and a methyl group at the first position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
准备方法
The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. This reaction forms a pyrazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction. This can be achieved by reacting the pyrazole intermediate with a suitable pyridine precursor under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the third position of the pyrazole ring through a carboxylation reaction. This can be achieved by reacting the pyrazolopyridine intermediate with carbon dioxide under high pressure and temperature.
Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through a methylation reaction. This can be achieved by reacting the pyrazolopyridine intermediate with a methylating agent such as methyl iodide.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques.
化学反应分析
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other compounds to form larger molecules. Common reagents for condensation reactions include aldehydes and ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also used as a probe for studying biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. It is also used in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The specific molecular targets and pathways involved depend on the specific application of the compound.
相似化合物的比较
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be compared with other similar compounds, including:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but lacks the carboxylic acid group at the third position of the pyrazole ring.
1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but has a pyrimidine ring instead of a pyridine ring.
1H-pyrazolo[4,3-c]pyridine: This compound has a similar fused ring system but has a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWHCMIGVDLGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
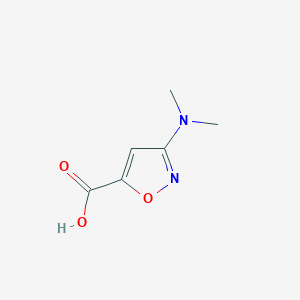
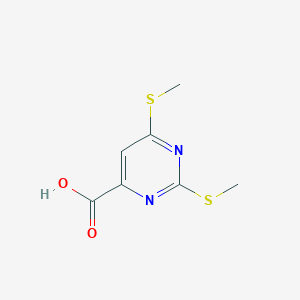
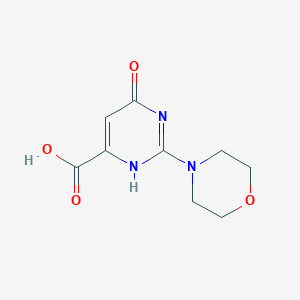
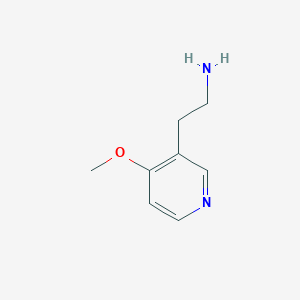
![3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968922.png)
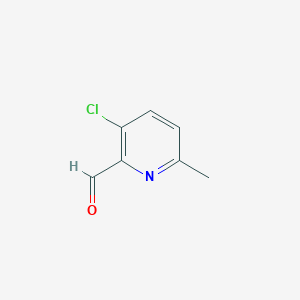
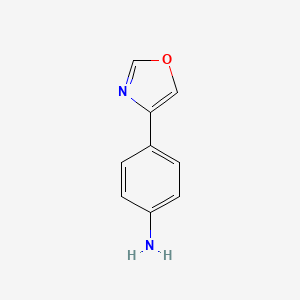
![3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968936.png)
![2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
![3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968946.png)
![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7968955.png)


![2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968978.png)
